Measured Binding Affinity to BRPF1 Bromodomain
The compound binds to the recombinant human BRPF1 bromodomain with a dissociation constant (Kd) of 15 µM, as determined by a quantitative BromoScan assay [1]. This provides a benchmark for structure-activity relationship (SAR) studies. In contrast, the vast majority of structurally similar building blocks, such as 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (CAS 924817-75-4) , have no publicly documented affinity data for this or any other target, making them unsuitable for targeted probe development without extensive and costly primary screening.
| Evidence Dimension | Binding Affinity (Kd) to BRPF1 |
|---|---|
| Target Compound Data | Kd = 15,000 nM (15 µM) |
| Comparator Or Baseline | 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (CAS 924817-75-4); Kd = Not Reported |
| Quantified Difference | Target compound has documented affinity; comparator has no available data. |
| Conditions | Recombinant GST-tagged human BRPF1 expressed in E. coli, BromoScan assay (qPCR-based detection), 1 hr incubation [1]. |
Why This Matters
Documented target engagement data de-risks the compound's use as a starting point for BRPF1 inhibitor development, saving significant time and resources compared to uncharacterized analogs.
- [1] BindingDB. BDBM50172107: CHEMBL3810303. Affinity Data for tert-butyl N-[3-bromo-1-(4-methoxyphenyl)propyl]carbamate. 2025. View Source
